molecular formula C17H18N4O2S B2704124 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448056-50-5

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2704124
CAS No.: 1448056-50-5
M. Wt: 342.42
InChI Key: GGHQKFWLAXHNHF-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a phenyl group, a pyridinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(pyridin-4-yl)-1H-pyrazole: Similar structure but lacks the sulfonamide group.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but lacks the phenyl group.

    1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amine: Similar structure but lacks the sulfonamide group.

Uniqueness

1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the presence of both the sulfonamide and phenyl groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

1-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-4-2-1-3-5-15)19-11-13-21-12-8-17(20-21)16-6-9-18-10-7-16/h1-10,12,19H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHQKFWLAXHNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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